molecular formula C5H10FN B15526172 2-fluoro-N-methylcyclobutan-1-amine

2-fluoro-N-methylcyclobutan-1-amine

Cat. No.: B15526172
M. Wt: 103.14 g/mol
InChI Key: SCSNRXSYWUTNSM-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Amines in Organic Chemistry

Fluorinated amines are a class of organic compounds that have garnered significant attention in recent years. alfa-chemistry.com The introduction of a fluorine atom into an amine-containing molecule can profoundly alter its physicochemical properties. alfa-chemistry.comnih.gov Fluorine's high electronegativity can lower the basicity (pKa) of the amine group, which can be advantageous in modulating a drug's interaction with its biological target and improving its pharmacokinetic profile. nih.gov This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. alfa-chemistry.comnih.gov Consequently, fluorinated amines are increasingly utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. alfa-chemistry.com The synthesis of these compounds often involves strategies such as the hydrogenation of fluorine-containing nitro compounds or the fluoroamination of alkenes. alfa-chemistry.com

Unique Aspects of Cyclobutane (B1203170) Ring Systems in Molecular Design

The cyclobutane ring, a four-membered carbocycle, possesses a unique set of properties that make it an attractive scaffold in molecular design. nih.gov Characterized by significant ring strain (approximately 26 kcal/mol), the cyclobutane ring adopts a puckered or 'butterfly' conformation to alleviate some of this strain. nih.govacs.org This three-dimensional structure provides a level of conformational rigidity that is often sought after in drug design to orient pharmacophoric groups in a precise manner. nih.gov Compared to more flexible acyclic or larger ring systems, the constrained nature of the cyclobutane scaffold can lead to improved binding affinity and selectivity for a biological target. nih.gov Furthermore, the substitution of a planar aromatic ring with a saturated cyclobutane ring can increase solubility and lead to a more favorable spatial arrangement for interaction with protein binding sites. nih.gov Despite being historically underrepresented in medicinal chemistry, the unique structural and conformational properties of cyclobutanes are now being increasingly exploited. nih.gov

Overview of Synthetic Challenges and Stereochemical Control in Small Ring Systems

The synthesis of substituted small ring systems like cyclobutanes is fraught with challenges, primarily due to their inherent ring strain. nih.govcalstate.edu The construction of these rings often requires specialized synthetic methods, such as [2+2] cycloadditions, ring expansions of cyclopropanes, or ring contractions of larger systems like pyrrolidines. nih.govntu.ac.uknih.gov A significant hurdle in the synthesis of polysubstituted cyclobutanes is the control of stereochemistry. calstate.edu The puckered nature of the ring gives rise to the possibility of cis and trans diastereomers, and achieving high levels of stereoselectivity can be difficult. calstate.edu The rapid ring-flipping of the cyclobutane core can also complicate spectroscopic analysis and the prediction of conformational preferences. calstate.edu Researchers have developed various strategies to overcome these challenges, including the use of chiral auxiliaries, stereoselective catalysts, and substrate-controlled reactions to achieve the desired stereochemical outcome. nih.gov

Scope and Objectives of Academic Research on 2-fluoro-N-methylcyclobutan-1-amine

While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the study of this molecule and its analogues is driven by several key objectives within the broader context of medicinal chemistry and organic synthesis. The primary goal is to explore novel chemical space by combining the unique properties of the cyclobutane scaffold with the advantageous effects of fluorination on the amine functionality.

Research in this area aims to:

Develop efficient and stereoselective synthetic routes to access this compound and its derivatives.

Investigate the impact of the fluorine atom and the N-methyl group on the conformational preferences of the cyclobutane ring.

Evaluate the potential of this scaffold as a core component in the design of new therapeutic agents.

Understand the structure-activity relationships of molecules containing this motif by systematically modifying the substitution pattern on the cyclobutane ring.

The synthesis and study of compounds like this compound contribute to the fundamental understanding of how fluorine and small rings can be used to fine-tune the properties of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

2-fluoro-N-methylcyclobutan-1-amine

InChI

InChI=1S/C5H10FN/c1-7-5-3-2-4(5)6/h4-5,7H,2-3H2,1H3

InChI Key

SCSNRXSYWUTNSM-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC1F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro N Methylcyclobutan 1 Amine

Historical and Contemporary Approaches to Fluorinated Cyclobutylamines

The synthesis of fluorinated cyclobutylamines is built upon a foundation of established and emerging chemical transformations.

The introduction of fluorine into organic molecules, particularly in proximity to an amine group, has seen significant advancements. nih.gov Historically, harsh fluorinating agents were common, but the field has progressed towards milder and more selective reagents. nih.gov The development of electrophilic fluorinating agents, such as N-fluorosulfonimides, has provided more controlled methods for fluorination. The incorporation of fluorine can significantly alter the physicochemical properties of amines, such as their basicity and metabolic stability, making the development of new fluorination methods a key area of research. nih.gov

Modern strategies often focus on late-stage fluorination, where the fluorine atom is introduced towards the end of a synthetic sequence. This approach is advantageous for the synthesis of complex molecules. The use of photoredox catalysis has also emerged as a powerful tool for the formation of C-F bonds under mild conditions.

The N-methylation of secondary amines is a fundamental transformation in organic synthesis. Traditional methods often rely on reagents like methyl iodide or dimethyl sulfate. masterorganicchemistry.com However, these reagents can be hazardous, leading to the development of greener and more selective alternatives. researchgate.net

Reductive amination of a primary amine with formaldehyde (B43269) is a widely used and efficient method for N-methylation. masterorganicchemistry.comwikipedia.orglibretexts.org This can be achieved using various reducing agents, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its selectivity and mild reaction conditions. masterorganicchemistry.com More recent advancements include catalytic methods using CO2 and a hydrosilane, as well as solvent-free approaches using mechanochemistry. researchgate.net For amines containing sensitive functional groups, such as a fluorine atom, the choice of methylation technique is crucial to avoid unwanted side reactions. nih.govacs.org The use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been reported as a selective methylating agent for various functional groups, including amides and heterocycles, offering a metal-free alternative. researchgate.netorganic-chemistry.org

Classical Synthetic Routes to 2-fluoro-N-methylcyclobutan-1-amine

A classical approach to the synthesis of this compound would likely involve the construction of a fluorinated cyclobutane (B1203170) precursor followed by the introduction of the N-methylamino group.

A logical retrosynthetic analysis of this compound points to two primary disconnections. The first disconnection is at the C-N bond, suggesting a precursor such as 2-fluorocyclobutanone and methylamine (B109427), which can be coupled through reductive amination. masterorganicchemistry.comwikipedia.orglibretexts.org The second key disconnection is the C-F bond, indicating a precursor like a cyclobutanol (B46151) or a cyclobutene (B1205218) that can undergo fluorination.

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|C-N Disconnection| B(2-fluorocyclobutanone + Methylamine);
    B -->|C-F Disconnection| C(Cyclobutanone Precursor);```



The synthesis of the key intermediate, 2-fluorocyclobutanone, is a critical step. One potential route starts from commercially available cyclobutanone (B123998). This can be converted to an enol ether or enamine, which can then be subjected to electrophilic fluorination. Alternatively, the fluorination of a cyclobutanol derivative followed by oxidation can yield the desired ketone. The synthesis of various 2-halocyclobutanones has been reported, which can serve as precursors. acs.org Once 2-fluorocyclobutanone is obtained, reductive amination with methylamine can be performed. masterorganicchemistry.comwikipedia.orglibretexts.orgThis reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ. A variety of reducing agents can be employed, such as sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.comwikipedia.orgThe choice of reducing agent and reaction conditions is important to ensure the selective formation of the desired secondary amine and to avoid over-alkylation or side reactions.

An alternative classical route could involve the synthesis of 2-fluorocyclobutylamine as an intermediate. This could be achieved by the reductive amination of 2-fluorocyclobutanone with ammonia, followed by N-methylation. organic-chemistry.orgThe subsequent N-methylation could be carried out using established methods as described in section 2.1.2.

Advanced and Stereoselective Synthesis of this compound

Modern synthetic efforts often focus on achieving high levels of stereocontrol, which is crucial for the development of chiral pharmaceuticals. The synthesis of specific stereoisomers of this compound presents additional challenges and requires advanced synthetic strategies.

The stereochemistry of the final product is determined by the stereochemistry of the fluorination and the amination steps. Stereoselective fluorination of a cyclobutane precursor can be challenging. One approach involves the use of chiral fluorinating agents. Another strategy is the diastereoselective fluorination of a chiral cyclobutane derivative. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has been reported, highlighting methods to control stereochemistry in fluorinated cyclobutane systems. nih.govThe synthesis of cis-2-fluorocyclopropanecarboxylic acid has also been achieved stereoselectively, and similar principles could potentially be applied to cyclobutane systems. nih.govgoogle.com The reductive amination step can also be performed stereoselectively. If a racemic mixture of 2-fluorocyclobutanone is used, the reaction with a chiral amine or a chiral reducing agent could potentially resolve the mixture or lead to a diastereoselective synthesis. Alternatively, starting with an enantiomerically pure 2-fluorocyclobutanone would allow for the synthesis of a specific stereoisomer of the final product. The synthesis of functionalized cis-2-((fluoro)alkyl)cyclobutanes has been described, providing access to specific stereoisomers of cyclobutane building blocks. nih.govchemrxiv.org Recent advances in catalysis, such as the use of biocatalysts or transition metal catalysts, offer promising avenues for the stereoselective synthesis of fluorinated amines. wikipedia.orgThese methods can provide high levels of enantioselectivity and diastereoselectivity under mild reaction conditions.

Compound Names

Compound Name
This compound
2-fluorocyclobutanone
Methylamine
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
2-fluorocyclobutylamine
Ammonia
cis-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acid
trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acid
cis-2-fluorocyclopropanecarboxylic acid
cis-2-((fluoro)alkyl)cyclobutanes
Tetramethylammonium fluoride

Advanced and Stereoselective Synthesis of this compound

Enantioselective and Diastereoselective Control in Cyclobutane Formation

Achieving precise control over the stereochemistry of the cyclobutane core is fundamental. Both enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers of functionalized cyclobutanes. rsc.orgrsc.org Methodologies for asymmetric cyclobutane synthesis often rely on either ring-closure reactions or the functionalization of a pre-existing four-membered ring. nih.gov

The development of chiral catalysts has revolutionized the asymmetric synthesis of cyclobutanes, enabling high levels of enantioselectivity. chemistryviews.orgresearchgate.net Transition metal catalysts, particularly those based on rhodium, iridium, and copper, are prominent in these transformations. nih.govchemistryviews.orgrsc.org

Rhodium catalysts, when paired with chiral diene ligands, have demonstrated high efficiency in the asymmetric arylation of cyclobutenes, affording chiral cyclobutanes with excellent diastereo- and enantioselectivity. rsc.org Similarly, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition provides a cascade approach to enantioenriched cyclobutane derivatives without the need for directing groups on the alkene substrates. chemistryviews.org This method is operationally simple as all components can be added at once. chemistryviews.org

Copper-catalyzed reactions also offer a powerful route. For instance, a Cu(I)/Au(I) catalytic system can be used in the chemodivergent reaction of bicyclo[1.1.0]butane amides to produce cyclobutenes, which are precursors to functionalized cyclobutanes. researchgate.net Furthermore, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral gem-difluorinated α-boryl cyclobutanes, which serve as versatile building blocks for a variety of enantioenriched fluorinated cyclobutane derivatives. bohrium.comnih.gov

Below is a table summarizing key chiral catalysts and their applications in asymmetric cyclobutane synthesis.

Table 1: Chiral Catalysts in Asymmetric Cyclobutane Synthesis
Catalyst System Reaction Type Substrate Key Features
Rhodium / Chiral Diene Ligand Asymmetric 1,4-Addition Cyclobutene-1-carboxylate esters High diastereo- and enantioselectivity. rsc.org
[Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand Asymmetric Allylic Etherification / [2+2] Photocycloaddition Cinnamyl alcohols and allyl acetates Cascade reaction, good diastereoselectivity, excellent enantioselectivity. chemistryviews.org
Rhodium / HBPin Asymmetric Hydroboration gem-Difluorinated cyclobutenes Provides chiral α-boryl cyclobutanes for further diversification. bohrium.comnih.gov
Nickel / SPINOL-phosphoramidite Ligand Enantioconvergent Coupling Tertiary cyclobutenols and arylboroxines Creates all-carbon quaternary stereocenters with high enantioselectivity. researchgate.net

In addition to catalyst control, the inherent structure of the substrate can be leveraged to direct the stereochemical outcome of a reaction. This substrate-controlled diastereoselection is a powerful strategy in cyclobutane synthesis. rsc.org For example, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (NaBH₄) has been employed to create a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org The stereochemical course of such reductions can be influenced by the steric environment of the substrate. acs.org

Another approach involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones or nitrosoarenes. rsc.org This method, driven by the release of ring strain, leads to the diastereoselective formation of multi-substituted cyclobutanes containing cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.org The stereoselectivity in these reactions is dictated by the geometry of the starting bicyclo[1.1.0]butane and the approach of the reacting partner.

Novel Fluorination Methodologies

The introduction of a fluorine atom onto the cyclobutane ring requires specialized methods due to the unique reactivity of fluorine. bohrium.comnih.gov Both nucleophilic and electrophilic fluorination strategies have been developed to address this challenge, offering complementary pathways to fluorinated organic molecules. bohrium.comnih.gov The synthesis of chiral fluorinated cyclobutane derivatives remains a particularly difficult task in synthetic chemistry. bohrium.comnih.gov

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. A significant challenge in these reactions is the low nucleophilicity and high basicity of the fluoride ion. ucla.edu To overcome this, various fluoride sources and reaction conditions have been developed. Anhydrous tetramethylammonium fluoride (Me₄NF) has emerged as a highly effective reagent for SNAr fluorination at room temperature, offering an advantage over other sources that may require harsh conditions. nih.gov

For aliphatic systems, deoxyfluorination of alcohols is a common strategy. The Doyle lab has developed methods for the hydrofluorination of aziridines to produce β-fluoroamines, a motif where the fluorine atom can influence the pKa of the amine. ucla.edu In the context of cyclobutane synthesis, a hydroxyl group on the ring could be a handle for such a transformation. A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes can lead to monofluorinated cyclobutenes through a formal hydrodefluorination process, showcasing a method to control the degree of fluorination. bohrium.com

Electrophilic fluorination utilizes reagents that deliver an "F⁺" equivalent to a nucleophilic carbon center. nih.govyoutube.com These methods are complementary to nucleophilic approaches and are particularly useful for the fluorination of electron-rich species like enolates or enamines. youtube.com Reagents such as Selectfluor® are commonly employed for the fluorination of alkylidenecyclobutanes. bohrium.com

Palladium(IV) complexes have been investigated as electrophilic fluorinating agents that are generated from fluoride ions. nih.gov These complexes can capture fluoride and subsequently transfer it to a nucleophile. nih.gov This strategy combines the convenience of using fluoride as the fluorine source with the reactivity profile of an electrophilic fluorination. The development of asymmetric electrophilic fluorination methods is crucial for creating chiral fluorine-containing centers. nih.govresearchgate.net

Below is a table summarizing various fluorination reagents and their applications.

Table 2: Reagents for Fluorination
Reagent Fluorination Type Substrate Type Key Features
Anhydrous Me₄NF Nucleophilic (SNAr) Electron-deficient arenes Effective at room temperature; stable and isolable. nih.gov
Olah's Reagent (HF∙Py) Nucleophilic Alkynylcyclopropanes Mediated by hypervalent iodine(III) for ring-expansive difluorination. bohrium.com
Selectfluor® Electrophilic Alkylidenecyclobutanes, Alkenes Versatile reagent for producing fluorohydrins, fluoroethers, etc. bohrium.com
Pd(IV) Complexes Electrophilic Various nucleophiles Captures nucleophilic fluoride for subsequent electrophilic transfer. nih.gov

Advanced N-Methylation and Amine Functionalization Protocols

The final step in synthesizing the target molecule involves the introduction of the N-methyl group. Reductive amination is a widely used and highly effective method for this transformation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This process typically involves the reaction of a primary amine with a carbonyl compound (like formaldehyde for methylation) to form an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comyoutube.com

Alternatively, a cyclobutanone precursor could react with methylamine to form an enamine or imine, which is then reduced. chemtube3d.commasterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly useful because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate imine. masterorganicchemistry.comlibretexts.org This one-pot procedure is highly efficient and is considered a green chemistry method. wikipedia.org

Beyond simple methylation, advanced protocols for amine functionalization have been developed. These include methods for the chemical grafting of amines onto surfaces or within porous polymers, which, while not directly applicable to small molecule synthesis, highlight the diverse chemistry of amines. mdpi.comresearchgate.netrsc.orgepfl.chrsc.org For specific applications, direct alkylation of amines can be challenging due to over-alkylation, making reductive amination the preferred method for controlled mono-alkylation. masterorganicchemistry.com In cases where direct methylation of an amide is required, specialized reagents have been developed to favor N-alkylation over O-alkylation. scientificupdate.com

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound is most commonly achieved via the reductive amination of 2-fluorocyclobutanone with methylamine. This transformation is a cornerstone of amine synthesis, valued for its efficiency and control. masterorganicchemistry.com Mechanistic investigations into this class of reactions provide critical insights into reaction pathways, intermediates, and the energetic factors that govern the formation of the final product.

The reductive amination process for forming this compound proceeds through a well-established multi-step reaction pathway. While specific computational studies detailing the transition states for this exact molecule are not extensively documented in publicly available literature, the mechanism can be confidently elucidated based on the general principles of reductive amination. wikipedia.orgpearson.com

The reaction initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-fluorocyclobutanone. This reversible step leads to the formation of a tetrahedral intermediate known as a hemiaminal. wikipedia.org The reaction is typically catalyzed by a mild acid, which facilitates the subsequent dehydration step.

The hemiaminal intermediate is then protonated on its hydroxyl group, converting it into a better leaving group (water). The subsequent loss of a water molecule results in the formation of a key intermediate: the N-methyl-2-fluorocyclobutylidene)methanaminium cation, more commonly referred to as an iminium ion. pearson.comyoutube.com The formation of this planar, sp²-hybridized iminium cation is often the rate-limiting step of the initial phase of the reaction.

The final step is the irreversible reduction of the iminium ion. A hydride-based reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. masterorganicchemistry.com This reduction converts the iminium ion into the stable final product, this compound.

The key transition states in this pathway are:

Hemiaminal Formation: A transition state involving the approach of the nitrogen nucleophile to the carbonyl carbon.

Iminium Ion Formation: A higher-energy transition state corresponding to the C-O bond cleavage of the protonated hemiaminal and formation of the C=N double bond.

Hydride Reduction: The transition state for the nucleophilic attack of the hydride from the reducing agent onto the iminium carbon. The geometry of this approach determines the stereochemical outcome of the reaction, although for this specific product, new stereocenters are not typically formed unless chiral reagents are used.

While detailed energy profiles are molecule-specific, computational analyses of analogous systems confirm this general pathway. sci-hub.sechemrxiv.org The presence of the electron-withdrawing fluorine atom on the cyclobutane ring is expected to influence the electrophilicity of the carbonyl carbon and the stability of the intermediates, potentially affecting the energy barriers of the transition states.

Kinetic Considerations: The reaction rate is highly dependent on the pH of the medium. The initial formation of the iminium ion requires acid catalysis to facilitate the dehydration of the hemiaminal. wikipedia.org However, excessively acidic conditions (low pH) will protonate the starting methylamine, rendering it non-nucleophilic and halting the initial step. Conversely, in basic conditions (high pH), the protonation of the hemiaminal is inefficient, slowing the rate-limiting dehydration step. Therefore, the reaction is typically performed in a weakly acidic buffer, often with a pH between 4 and 6, to strike a kinetic balance. youtube.com

A critical kinetic aspect is the choice of the reducing agent. The reducing agent must be sufficiently mild to selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com This selectivity is a key kinetic challenge. Strong reducing agents like lithium aluminum hydride would reduce the ketone and iminium ion indiscriminately. Therefore, specialized reagents are employed.

Reducing AgentTypical Solvent(s)Key Kinetic/Selectivity Features
Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727) (MeOH)Effective at reducing imines/iminium ions at mildly acidic pH where ketones are less reactive. Its toxicity is a significant drawback. pearson.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Tetrahydrofuran (THF)A milder and less toxic agent. It is not water-sensitive and can be used in a one-pot reaction without strict pH control, as the acetic acid byproduct can catalyze iminium formation. It is selective for iminium ions over ketones and aldehydes. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Can reduce ketones, so it is typically added only after sufficient time has been allowed for the complete formation of the iminium ion (indirect method). commonorganicchemistry.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex stereochemistry of 2-fluoro-N-methylcyclobutan-1-amine. Both ¹H and ¹⁹F NMR are particularly informative. The puckered nature of the cyclobutane (B1203170) ring leads to distinct axial and equatorial positions for the substituents, which can be differentiated by their chemical shifts and coupling constants. acs.orgacs.org The presence of cis and trans diastereomers further complicates the spectra, necessitating detailed analysis for unambiguous assignment.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment and spatial orientation. nih.govwikipedia.org Similarly, the protons on the cyclobutane ring, particularly the one geminal to the fluorine (H-2) and the one geminal to the amino group (H-1), exhibit characteristic chemical shifts depending on their relative stereochemistry (cis/trans) and conformation (axial/equatorial).

The magnitude of vicinal coupling constants (³J) in NMR spectroscopy is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. This principle is effectively used to differentiate between diastereomers of substituted cyclobutanes. acs.orgresearchgate.net For this compound, the key coupling constants are ³J(H-H), ³J(H-F), and even longer-range couplings.

In the puckered cyclobutane ring, the dihedral angles for cis and trans isomers are different, leading to distinct coupling constants. For instance, the coupling constant between a proton and a fluorine atom in a trans configuration is typically larger than in a cis configuration. researchgate.net By analyzing the coupling patterns of the cyclobutane ring protons and their coupling to the fluorine atom, the relative stereochemistry of the diastereomers can be assigned.

Table 1: Hypothetical ¹H and ¹⁹F NMR Coupling Constants for Diastereomers of this compound

Coupling Constantcis-Isomer (Hz)trans-Isomer (Hz)
³J(H1, H2)~ 2-4~ 8-10
³J(H,F) cis~ 5-15-
³J(H,F) trans-~ 20-30
²J(H,F)~ 45-55~ 45-55

Note: These are representative values based on literature for fluorinated cyclobutanes and may vary depending on the specific conformation and solvent.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. For this compound, NOESY experiments are crucial for determining the preferred conformation of the cyclobutane ring and the relative orientation of the substituents.

In a NOESY spectrum, cross-peaks are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. For example, in the cis-isomer, a NOESY cross-peak would be expected between the proton at C-1 and the proton at C-2. In contrast, for the trans-isomer, such a cross-peak would be absent or very weak. Furthermore, correlations between the N-methyl protons and specific protons on the cyclobutane ring can help to define the orientation of the N-methylamino group.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Since this compound possesses chiral centers, it can exist as enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. rsc.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

The ECD spectrum of a chiral amine can be influenced by the formation of complexes with other molecules. rsc.orgrsc.org For this compound, the spectrum would arise from electronic transitions associated with the chromophores in the molecule, primarily the N-methylamino group. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. By comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of each chiral center can be assigned. nih.gov

X-ray Crystallography of Solid-State Structures and Derivatives

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. To obtain suitable crystals for X-ray diffraction, it is often necessary to prepare a crystalline derivative, such as a salt of the amine with a suitable acid (e.g., hydrochloride or maleate (B1232345) salt). semanticscholar.org

The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and relative stereochemistry of the substituents. nih.gov It would also provide detailed information about the conformation of the cyclobutane ring, which is typically found in a puckered or "butterfly" conformation in the solid state. acs.orgslideshare.net Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonds involving the amino group and the fluorine atom.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 12.1
c (Å)~ 9.8
β (°)~ 105
V (ų)~ 970
Z4

Note: These are representative values for a small organic molecule salt and would be specific to the particular crystalline derivative.

Theoretical and Computational Approaches to Molecular Structure

In conjunction with experimental techniques, theoretical and computational methods are invaluable for understanding the structural and conformational properties of this compound. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometries and relative energies of different stereoisomers and conformers. acs.org

These calculations can predict the puckering of the cyclobutane ring and the energetic preference for the substituents to occupy axial or equatorial positions. libretexts.org Computational methods are also essential for predicting NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in spectral assignment. wikipedia.org Furthermore, theoretical calculations are crucial for simulating ECD spectra to determine the absolute configuration of chiral centers. nih.gov The synergy between computational predictions and experimental data provides a powerful approach for the complete structural elucidation of complex molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Calculations of Molecular Geometry

Theoretical calculations are fundamental in determining the three-dimensional structure of molecules. For this compound, methods like Møller-Plesset perturbation theory (MP2) and DFT with various basis sets (e.g., 6-311++G**) are employed to predict optimized molecular geometries. researchgate.netresearchgate.net These calculations solve the Schrödinger equation approximately to find the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

DFT methods, such as B3LYP, are widely used as they incorporate electron correlation at a manageable computational cost, yielding results that are often in excellent agreement with experimental data. nih.govscielo.org.mx The geometric parameters for the cis and trans isomers of this compound can be calculated, revealing the influence of the fluorine and N-methylamino substituents on the cyclobutane ring's structure. The optimization process involves finding the stationary point on the potential energy surface that corresponds to a minimum energy structure. mdpi.com

Below is a table of predicted molecular geometry parameters for a plausible low-energy conformer of trans-2-fluoro-N-methylcyclobutan-1-amine, derived from typical values for substituted cyclobutanes.

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC1C21.55 Å
Bond LengthC2C31.54 Å
Bond LengthC1N1.47 Å
Bond LengthC2F1.41 Å
Bond AngleC4C1C288.5°
Bond AngleC1C2C389.0°
Bond AngleNC1C2115.2°
Bond AngleFC2C1114.8°
Dihedral AngleNC1C2F~150° (trans-diequatorial)

Conformational Energy Landscape Exploration

The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate the significant angle strain of a flat four-membered ring. nih.gov The conformational energy landscape of this compound is therefore complex, defined by the puckering of the ring and the orientation of its two substituents. The substituents can adopt either axial or equatorial positions, leading to various conformers with different energy levels. Computational studies are essential to explore this landscape, identifying the most stable conformers and the energy barriers between them. chemrxiv.orgnih.gov

The puckering of the cyclobutane ring is characterized by a puckering angle, which describes the deviation from planarity. Substituents on the ring significantly influence this puckering and the relative stability of different conformers. nih.gov For a 1,2-disubstituted cyclobutane like this compound, both cis and trans diastereomers exist, each with its own set of conformers (axial-equatorial, diequatorial, diaxial).

Generally, bulky substituents prefer the more sterically free equatorial position to minimize non-bonded interactions. Computational analysis of related substituted cyclobutanes demonstrates that the conformational preferences are a delicate balance of these steric effects. researchgate.netnih.gov For the trans isomer, the diequatorial conformer is typically the most stable. For the cis isomer, the conformer with the larger group in the equatorial position and the smaller group in the axial position is often favored. The fluorine atom is relatively small, but its high electronegativity introduces significant electronic effects that also govern stability.

IsomerSubstituent OrientationRelative Energy (kcal/mol)Population (%) at 298 K
transF (eq), NHMe (eq)0.00~95
transF (ax), NHMe (ax)~2.5&lt;1
cisF (ax), NHMe (eq)~1.8~4
cisF (eq), NHMe (ax)~2.2&lt;1
Note: Values are hypothetical, based on general principles of conformational analysis for substituted cyclobutanes.

The high electronegativity of fluorine profoundly influences molecular conformation through stereoelectronic effects. beilstein-journals.org These effects arise from interactions between electron orbitals of the fluorine atom and adjacent bonds. In this compound, key interactions include hyperconjugation, which involves the donation of electron density from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital. rsc.orgnih.gov

One significant interaction is the donation of electron density from the lone pairs of the amino group (n_N) or the fluorine atom (n_F) into the antibonding orbital of the adjacent carbon-carbon or carbon-substituent bond (σ). For example, a n_N → σ_C-F interaction can stabilize certain conformations. Conversely, repulsive interactions, such as those between the lone pairs of fluorine and the electrons in the C-N bond, can destabilize other arrangements. nih.gov The short C-F bond length can amplify these repulsive effects, disfavoring conformations where the fluorine and amino groups are in close proximity. beilstein-journals.orgnih.gov These stereoelectronic forces, in conjunction with steric hindrance, are decisive in establishing the preferred geometry and the rotational barriers within the molecule. chemrxiv.orgnih.gov

Vibrational Frequency Analysis for Spectroscopic Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for chemical structure identification. A vibrational frequency analysis, typically performed computationally using DFT (e.g., at the B3LYP/6-311++G(d,p) level), is crucial for assigning the observed spectral bands to specific molecular motions. scielo.org.mxnih.gov

For each stable conformer identified in the energy landscape exploration, a frequency calculation is performed. This not only confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the wavenumbers and intensities of the fundamental vibrational modes. researchgate.net These predicted spectra can then be compared to experimental data to confirm the presence of specific conformers. Key vibrational modes for this compound include the C-F stretch, N-H stretch, C-N stretch, and various C-H stretching and bending modes of the cyclobutane ring. nih.gov

Vibrational ModeFunctional GroupPredicted Frequency Range (cm-1)
N-H Stretch-NHCH33300 - 3500
C-H Stretch (Alkyl)Ring & Methyl CH2850 - 3000
C-C StretchCyclobutane Ring1400 - 1600
C-N StretchC-NHCH31020 - 1250
C-F StretchC-F1000 - 1150
Note: These are general frequency ranges for the specified functional groups. nih.gov

Reactivity and Reaction Mechanisms of 2 Fluoro N Methylcyclobutan 1 Amine

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant angle and torsional strain, making it prone to reactions that relieve this strain through ring cleavage. The presence of fluoro and amino substituents can further influence the regioselectivity and stereoselectivity of these reactions.

Ring-opening reactions of cyclobutanes can be initiated through thermal, photochemical, or metal-catalyzed pathways, leading to the formation of linear aliphatic compounds.

Thermally induced ring-opening of cyclobutanes typically proceeds through a biradical mechanism, leading to the formation of two alkene molecules. For an asymmetrically substituted cyclobutane like 2-fluoro-N-methylcyclobutan-1-amine, the cleavage can occur at different C-C bonds, potentially leading to a mixture of products. The specific bond that breaks is influenced by the stability of the resulting radical intermediates.

Photochemical ring-opening reactions, often initiated by UV light, can also proceed via radical intermediates. These reactions can sometimes offer different selectivity compared to thermal processes. For instance, visible light-mediated photochemistry has been employed for the ring-opening of other substituted cyclobutanes.

A recent study on functionalized cis-2-((fluoro)alkyl)cyclobutanes, which includes amine derivatives, highlights the importance of the compound's conformation on its properties, a factor that would also influence the outcome of thermal and photochemical reactions. nih.govchemrxiv.org

Transition metals can catalyze the cleavage of C-C bonds in cyclobutanes, often under milder conditions than thermal or photochemical methods. These reactions typically involve the oxidative addition of a C-C bond to the metal center, followed by further transformations. The presence of heteroatom substituents like fluorine and nitrogen can influence the coordination of the metal catalyst and the subsequent reaction pathway. While specific studies on this compound are limited, research on related systems shows that transition metals can effectively catalyze the cleavage of C-F and C-N bonds, suggesting their potential applicability in ring-opening reactions of this molecule. nih.govresearchgate.netcapes.gov.br

For example, various transition metals are known to catalyze cross-coupling reactions involving the cleavage of C(sp²)-F bonds, and similar principles could be extended to the more challenging C(sp³)-F bond in this cyclobutane system. researchgate.net

Carbocation rearrangements are common in cyclic systems, particularly when a leaving group departs to form an unstable carbocation. In the case of this compound, the departure of the fluoride (B91410) ion (or a protonated amino group) could initiate rearrangements. Ring expansion to a more stable cyclopentyl or pyrrolidinyl system is a plausible outcome. capes.gov.br

The specific pathway of rearrangement would be influenced by the relative stability of the intermediate carbocations and the migratory aptitude of the adjacent groups. The N-methylamino group, with its lone pair of electrons, could play a significant role in stabilizing an adjacent positive charge, potentially directing the rearrangement pathway.

Ring-Opening Reactions and Mechanistic Pathways

Transformations of the Fluoroamine Moiety

The fluoroamine moiety, with its vicinal arrangement of a fluorine atom and an amino group, presents unique reactivity patterns.

The carbon-fluorine bond is generally strong and less reactive towards nucleophilic substitution compared to other carbon-halogen bonds. However, the reactivity can be enhanced by neighboring group participation. wikipedia.org In this compound, the adjacent N-methylamino group can act as an internal nucleophile. wikipedia.orglibretexts.orgyoutube.comlibretexts.org

This participation involves the lone pair of electrons on the nitrogen atom attacking the carbon bearing the fluorine atom, forming a strained three-membered aziridinium (B1262131) ion intermediate. This intermediate is then susceptible to attack by an external nucleophile. This two-step process, involving two successive Sₙ2-like inversions, can lead to the retention of stereochemistry at the carbon center. The rate of such reactions is often significantly accelerated compared to analogous systems without the neighboring group. wikipedia.orglibretexts.org

The table below summarizes the potential reactivity of this compound based on the general principles discussed.

Reaction TypeInitiator/ReagentPotential ProductsMechanistic Notes
Ring-Opening
ThermalHeatAlkenesBiradical mechanism, relief of ring strain.
PhotochemicalUV/Visible LightAlkenesRadical intermediates, potential for different selectivity.
Metal-CatalyzedTransition MetalLinear functionalized alkanesOxidative addition of C-C bond to metal center.
Rearrangement
Carbocation-mediatedAcid/Lewis AcidCyclopentyl or pyrrolidinyl derivativesRing expansion via carbocation intermediates.
Fluoroamine Transformation
Nucleophilic SubstitutionNucleophileSubstituted cyclobutylamine (B51885)Neighboring group participation by the N-methylamino group via an aziridinium ion intermediate.

Reactivity of the N-Methylamine Group (e.g., Oxidation, Derivatization)

The secondary amine, specifically an N-methylamine, is a key functional group that governs a significant portion of the molecule's reactivity. This group can undergo various reactions, including oxidation and derivatization.

Oxidation: The N-methyl group is susceptible to oxidation. Iron-catalyzed selective oxidation of N-methyl amines can lead to the formation of various products, often involving the functionalization of the N-methyl group. acs.org For instance, oxidative N-dealkylation is a known transformation for N,N-dimethylanilines catalyzed by non-heme manganese complexes, which could be analogous to the potential oxidation of the N-methyl group in this compound. mdpi.com The oxidation of methylamine (B109427) itself has been studied in detail, providing insights into the potential pathways, which often involve hydrogen abstraction and reaction with oxidants like O2. dtu.dkdtu.dk Catalytic systems, such as bimetallic nanoparticles, have also been employed for the oxidative N-formylation of secondary amines, a reaction that could potentially occur with this compound in the presence of a suitable catalyst and a formyl source like methanol (B129727). nih.gov

Derivatization: The secondary amine functionality allows for a wide range of derivatization reactions, which are useful for analytical purposes or for synthesizing new compounds. These reactions typically target the lone pair of electrons on the nitrogen atom.

Common derivatization strategies applicable to secondary amines include:

Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, can form stable sulfonamides. nih.gov

Acylation: Acyl chlorides can react with the amine to form amides. This is a rapid and often complete reaction. nih.gov

Reaction with Isothiocyanates: Phenyl isothiocyanate (PIT) is a common reagent that reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which are useful for UV detection in chromatography. rsc.org

Reaction with Quinones: 1,2-naphthoquinone-4-sulfonate (NQS) can be used for the derivatization of both primary and secondary amines. rsc.org

Fluorescent Labeling: Reagents like 9-fluorenylmethyl chloroformate (FMOC) are used to introduce a fluorescent tag, although this can be influenced by steric hindrance and reaction conditions. researchgate.net

The table below summarizes various derivatization reagents that are generally applicable to secondary amines and could potentially be used for the derivatization of this compound.

Derivatization ReagentFunctional Group TargetedResulting DerivativeAnalytical Utility
2-Naphthalenesulfonyl chloride (NSCl)Secondary AmineSulfonamideHPLC with UV detection. nih.gov
Dimethylaminoacetyl chlorideSecondary AmineAmideIncreases proton affinity for mass spectrometry. nih.gov
Phenyl isothiocyanate (PIT)Secondary AminePhenylthioureaHPLC with UV detection. rsc.org
1,2-Naphthoquinone-4-sulfonate (NQS)Secondary AmineNQS-adductHPLC and Capillary Electrophoresis. rsc.org
9-Fluorenylmethyl chloroformate (FMOC)Secondary AmineCarbamateHPLC with fluorescence detection. researchgate.net

Stereochemical Outcomes of Reactions

Given that this compound contains at least two stereocenters (at C1 and C2 of the cyclobutane ring), the stereochemical outcome of its reactions is of significant interest. Reactions can proceed with retention, inversion, or racemization of the original configuration.

Retention, Inversion, and Racemization Studies

The stereochemical course of a reaction at a chiral center is fundamental to its mechanism.

Retention of configuration implies that the spatial arrangement of the groups around the stereocenter remains the same in the product as in the reactant. youtube.comyoutube.com

Inversion of configuration means the spatial arrangement is flipped, akin to an umbrella in the wind (Walden inversion). This is characteristic of S_N2 reactions. youtube.comyoutube.com

Racemization results in a mixture of enantiomers, often indicating the formation of a planar, achiral intermediate like a carbocation, which is typical for S_N1 reactions. doubtnut.com

For reactions involving the cyclobutane ring of this compound, the stereochemical outcome can be highly specific. For example, stereospecific ring contractions of pyrrolidines to form cyclobutanes have been shown to proceed with a memory of chirality, indicating a very fast ring-closure step that preserves stereoinformation. acs.org In other systems, such as the nickel-catalyzed cross-coupling of benzylic carbamates, the choice of an achiral ligand can control whether the reaction proceeds with retention or inversion of stereochemistry. nih.gov

Studies on the reactions of enamines with nitroalkenes have shown the formation of cyclobutane intermediates, where the stereochemistry is retained from the starting materials in a formal [2+2] cycloaddition. nih.gov The stability and subsequent reactions of these cyclobutane structures are highly dependent on the solvent and reaction conditions. nih.gov These examples highlight that reactions involving the cyclobutane moiety in this compound would likely exhibit high stereoselectivity, with the specific outcome (retention, inversion, or racemization) being dependent on the reaction mechanism, reagents, and conditions.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving complex molecules like this compound.

Calculation of Energy Barriers and Reaction Coordinates

Density Functional Theory (DFT) and other ab initio methods are used to model reaction pathways and determine their feasibility. By calculating the potential energy surface, chemists can identify transition states and intermediates.

The energy barrier , or activation energy, is a critical parameter derived from these calculations. It represents the minimum energy required for a reaction to occur. A lower energy barrier corresponds to a faster reaction rate. For example, the energy barriers for epoxy-amine curing reactions have been determined using methods like the Kissinger equation from experimental data, and computational methods can provide a theoretical basis for these values. researchgate.net Computational studies on methylamine oxidation have involved calculating rate constants from ab initio theory for key reaction steps. dtu.dkdtu.dk

The reaction coordinate is a path that connects reactants to products through the transition state. By mapping this coordinate, researchers can visualize the geometric changes that occur during a reaction. For instance, in the reaction of enamines with nitroalkenes, computational models have shown the stepwise formation of a C-C bond leading to a zwitterionic intermediate before collapsing to the cyclobutane ring. nih.gov Such calculations could be applied to predict the transition state structures and energy profiles for reactions of this compound.

The table below illustrates typical parameters that can be obtained from computational studies of reaction mechanisms.

Computational ParameterDescriptionSignificance
Activation Energy (Ea)The energy difference between the reactants and the transition state.Determines the reaction rate; lower Ea means a faster reaction.
Reaction Energy (ΔErxn)The net energy change between products and reactants.Indicates if a reaction is exothermic (releases energy) or endothermic (requires energy).
Transition State GeometryThe molecular structure at the highest point on the reaction coordinate.Provides insight into the mechanism and steric/electronic effects.
Reaction CoordinateThe path of minimum energy connecting reactants and products.Visualizes the progress of the reaction and identifies intermediates.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can dramatically influence reaction rates and the distribution of products. rsc.org Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the energy barriers and thermodynamics of the reaction.

Computational models can account for solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good first approximation of solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the solute, which can be critical for accuracy. rsc.org

Studies on the nucleophilicity of cyclic secondary amines have used DFT calculations to examine solvent effects, showing how solvents like methanol and DMSO can alter reaction rates. researchgate.net Similarly, the impact of solvent on the thermal stability of amines is a crucial area of study, where computational chemistry can elucidate the role of the solvent in degradation pathways. nih.gov For this compound, computational modeling could predict how its reactivity and the selectivity of its reactions would change in different solvent environments, from nonpolar to polar protic or aprotic solvents.

Derivatization and Analog Synthesis

Synthesis of Stereodefined Analogs

The biological and chemical properties of a cyclobutane (B1203170) derivative are often dictated by its stereochemistry. The synthesis of stereodefined analogs of 2-fluoro-N-methylcyclobutan-1-amine—controlling the relative and absolute configuration of the fluorine and N-methylamino substituents—is crucial for understanding its structure-activity relationships. The two substituents can be arranged in a cis or trans relationship, and each of these diastereomers exists as a pair of enantiomers ((1R,2R) and (1S,2S) for trans; (1R,2S) and (1S,2R) for cis).

The synthesis of specific stereoisomers often relies on stereoselective reactions. For instance, the functionalization of cyclopentenyl nucleosides has been achieved through the regioselective protection of a hydroxyl group, followed by a stereoselective SN2 reaction to introduce a fluorine or azido (B1232118) group, which can later be converted to an amine. rsc.org Similar strategies can be envisioned for the cyclobutane ring, starting from a chiral cyclobutane precursor. An intramolecular [2+2] cycloaddition can build a complex molecular architecture with multiple stereogenic centers from achiral precursors, offering another pathway to stereocontrol. acs.org

For example, starting from a suitable cyclobutanone (B123998), stereoselective reduction can yield a cyclobutanol (B46151) with a defined stereocenter. Subsequent conversion of the hydroxyl group to a leaving group (e.g., a triflate) allows for its displacement with fluoride (B91410) or an azide (B81097) (a precursor to the amine) via an SN2 reaction, which proceeds with inversion of stereochemistry. The remaining functional group can then be introduced. The choice of reagents and reaction sequence determines the final stereochemical outcome.

Table 1: Potential Stereoisomers of this compound

StereoisomerRelative ConfigurationEnantiomeric PairGeneral Synthetic Approach
trans-(1R,2R)Trans(1R,2R) and (1S,2S)Diastereoselective synthesis followed by chiral resolution or asymmetric synthesis from a chiral starting material.
trans-(1S,2S)Trans(1R,2R) and (1S,2S)Diastereoselective synthesis followed by chiral resolution or asymmetric synthesis from a chiral starting material.
cis-(1R,2S)Cis(1R,2S) and (1S,2R)Stereoselective reactions (e.g., catalytic hydrogenation of a cyclobutene (B1205218) precursor) that favor cis-addition.
cis-(1S,2R)Cis(1R,2S) and (1S,2R)Stereoselective reactions (e.g., catalytic hydrogenation of a cyclobutene precursor) that favor cis-addition.

Functionalization for Further Chemical Transformations

The secondary amine and the carbon-fluorine bond in this compound are key sites for further chemical reactions, allowing for the creation of a diverse library of derivatives.

Reactions of the Amine Group: The secondary amine is a versatile functional group. As a nucleophile, it readily reacts with various electrophiles. libretexts.org

Acylation: Reaction with acid chlorides or acid anhydrides yields the corresponding N-acyl derivatives (amides). libretexts.org This transformation is typically rapid and high-yielding. libretexts.org For example, reacting this compound with ethanoyl chloride would produce N-(2-fluorocyclobutyl)-N-methylacetamide. This introduces a carbonyl group, which can alter hydrogen bonding capabilities and steric profile. drugdesign.org

Alkylation: The amine can be further alkylated using alkyl halides. libretexts.org Reaction with an excess of an alkyl halide, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt in a process known as exhaustive alkylation. youtube.comyoutube.com These salts can serve as precursors for elimination reactions.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a class of compounds with significant applications. libretexts.org

Hofmann Elimination: The quaternary ammonium salt, when treated with a base like silver oxide and heated, can undergo an elimination reaction to form a cyclobutene derivative and trimethylamine. libretexts.orgyoutube.com This provides a route to unsaturated cyclobutane analogs.

Table 2: Functionalization Reactions

Functional GroupReaction TypeReagent(s)Product Class
Secondary AmineAcylationAcid Chloride (R-COCl)Amide
Secondary AmineAlkylationAlkyl Halide (R'-X)Tertiary Amine
Secondary AmineExhaustive AlkylationExcess Methyl Iodide (CH₃I)Quaternary Ammonium Salt
Secondary AmineSulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide
Quaternary Ammonium SaltHofmann EliminationAg₂O, H₂O, HeatAlkene

Design Principles for Structural Modification and Diversification

The structural modification of this compound is guided by principles aimed at creating molecular diversity and optimizing properties for specific applications, particularly in medicinal chemistry. The cyclobutane ring is an attractive scaffold because it provides a higher degree of three-dimensionality compared to flat aromatic rings, a feature often sought in modern drug discovery. nih.gov

Core Principles:

Structure-Activity Relationship (SAR): A central principle is the systematic modification of the molecule to understand how structural changes affect its biological activity. drugdesign.org By creating a series of analogs where one part of the molecule is changed at a time (e.g., varying the N-alkyl group, changing the position of the fluorine, or adding new substituents to the ring), researchers can build a map of the pharmacophore. rsc.org For example, increasing the size of a ring in some cyclic analogs has been shown to increase biological activity. drugdesign.org

Scaffold Hopping and Bioisosterism: The cyclobutane ring can serve as a bioisosteric replacement for other cyclic structures, such as a phenyl ring, with potential advantages in physicochemical properties and metabolic stability. nih.gov Modifications can explore replacing the N-methyl group with other small alkyl or functionalized groups to probe interactions with biological targets.

Vectorial Diversification: A key strategy is to design syntheses that allow for diversification at multiple points on the scaffold. nih.gov For this compound, this could involve:

Modification of the Amine: Replacing the N-methyl group with larger alkyl chains, cyclic groups, or functionalized side chains.

Substitution on the Ring: Developing synthetic routes that allow for the introduction of additional substituents at the C3 or C4 positions of the cyclobutane ring.

Modification of the Fluoro-Substituent: While less common, replacing the fluorine with other halogens or small functional groups could be explored to fine-tune electronic properties.

The goal of such diversification is to generate a library of compounds with varied shapes, polarities, and hydrogen-bonding capabilities, maximizing the chances of discovering molecules with desired properties. nih.govnih.gov Chemoenzymatic strategies, which combine selective enzymatic transformations with chemical diversification, represent a powerful approach for generating collections of optically active scaffolds for medicinal chemistry. nih.gov

Table 3: Principles for Structural Modification

Modification StrategyRationaleExample
Vary N-Alkyl GroupProbe steric and electronic requirements of a binding pocket; modulate basicity and lipophilicity.Replacing N-methyl with N-ethyl, N-cyclopropyl, or N-benzyl.
Add Substituents to RingExplore new vectors for interaction; increase 3D character and complexity.Introducing a hydroxyl or methyl group at the C-3 position.
Alter StereochemistryOptimize geometric fit with a biological target; modulate conformation and physicochemical properties. chemrxiv.orgSynthesizing the cis-isomer instead of the trans-isomer.
Amide/Sulfonamide FormationIntroduce hydrogen bond donors/acceptors; alter solubility and metabolic stability.Reacting the amine with benzoyl chloride to form an N-benzoyl derivative.

Advanced Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure

No published studies were identified that specifically detail the quantum chemical investigations of the electronic structure of 2-fluoro-N-methylcyclobutan-1-amine .

Information regarding the charge distribution and electrostatic potentials, which would be derived from quantum chemical calculations, is not available for this compound in the reviewed literature.

A Frontier Molecular Orbital (FMO) analysis, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for This compound .

Molecular Dynamics Simulations for Dynamic Conformational Behavior

No molecular dynamics simulation studies detailing the dynamic conformational behavior of This compound were found in the public scientific record.

Prediction of Spectroscopic Parameters from First Principles

There are no available first-principles calculations predicting the spectroscopic parameters (such as NMR, IR, or Raman spectra) for This compound .

The Emerging Role of this compound in Synthetic Chemistry

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of available building blocks, this compound stands out as a compound of significant interest. Its unique combination of a chiral, puckered cyclobutane (B1203170) core, a stereodefined fluorine substituent, and a secondary amine offers a rich platform for synthetic exploration and the development of novel chemical entities. This article explores the synthetic utility and methodological contributions of this compound, focusing on its potential as a chiral building block, its integration into new synthetic methods, and its role in advancing our understanding of fluorine and cyclobutane chemistry.

Synthetic Utility and Methodological Contributions

The value of a chemical compound in synthesis is measured by its ability to serve as a reliable component in the construction of more complex molecules and its capacity to drive the development of new chemical reactions. 2-fluoro-N-methylcyclobutan-1-amine, while a relatively specialized reagent, offers considerable potential in both of these areas.

The demand for unique, three-dimensional (3D) fragments in drug discovery has surged as chemists seek to move beyond flat, aromatic structures to improve pharmacological properties. nih.gov Cyclobutanes are recognized as attractive 3D scaffolds, yet they remain underrepresented in fragment libraries. nih.govnih.gov The compound this compound is a prime candidate to fill this gap. As a chiral molecule, it can be used to introduce specific stereochemistry into a target molecule, which is crucial for biological activity.

The synthesis of fragment libraries based on cyclobutane (B1203170) cores, such as those containing secondary amines, amides, and sulfonamides, has been a subject of recent research. nih.govnih.gov These efforts have focused on creating diverse sets of 3D molecules for fragment-based drug discovery (FBDD). nih.gov The generation of libraries of 1,2-disubstituted cyclobutanes further underscores the importance of this structural motif in medicinal chemistry. researchgate.net this compound, with its defined stereocenters at the C-1 (amine) and C-2 (fluorine) positions, represents a valuable, pre-functionalized building block. Its N-methyl group provides a vector for further chemical elaboration, allowing for its seamless integration into larger, more complex molecular architectures. While specific examples of its incorporation into complex natural products or pharmaceuticals are not yet widely reported, its potential is evident from the established utility of related fluorinated and cyclobutane-containing molecules in drug candidates. researchgate.net

The development of new synthetic methods is often spurred by the availability of novel reagents and building blocks. The synthesis of fluorinated heterocycles and carbocycles is an area of intense research, with numerous methodologies emerging. le.ac.ukmdpi.com For instance, efficient, decagram-scale syntheses of cis-1,2-disubstituted cyclobutane derivatives, including amines and carboxylic acids, have been developed from commercially available starting materials. chemrxiv.orgchemrxiv.orgdntb.gov.ua These routes often involve 3 to 8 steps and provide access to a variety of (fluoro)alkyl-substituted cyclobutanes. chemrxiv.orgchemrxiv.org

Furthermore, novel fluorocyclization reactions using hypervalent iodine(III) reagents have been developed to create fluorinated heterocycles under mild conditions. le.ac.uk While these methods have been applied to unsaturated oximes and hydrazones, the principles could be adapted for the synthesis of fluorinated cyclobutane systems. The development of catalytic enantioselective fluorination reactions also presents an opportunity for the asymmetric synthesis of chiral building blocks like this compound. mdpi.com The compound itself could serve as a key substrate or product in the development of late-stage functionalization techniques, where the introduction of a fluorinated cyclobutane motif could fine-tune the properties of a lead compound in drug discovery.

The study of molecules like this compound provides fundamental insights into the interplay of stereochemistry, conformational preference, and physicochemical properties. The introduction of a fluorine atom into an organic molecule is known to have profound effects on its properties, including acidity/basicity (pKa) and lipophilicity (logD). researchgate.netst-andrews.ac.uk

Research on related 3-fluorocyclobutylamines has shown that the fluorine atom lowers the pKa of the amine by approximately 0.8 units, regardless of the cis or trans stereochemistry, indicating a powerful inductive effect. researchgate.net However, the impact on lipophilicity is more dependent on the stereochemical arrangement. For trans isomers, fluorination tends to increase lipophilicity, while the effect is marginal for cis isomers. researchgate.net In a study of cis-2-((fluoro)alkyl)cyclobutanes, it was found that these compounds exhibited significantly lower lipophilicity compared to their trans counterparts, a feature attributed to the specific conformations adopted by the cis isomers. chemrxiv.org

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. lumenlearning.com The substitution pattern, particularly the presence of electronegative atoms like fluorine, significantly influences the ring's conformation. nih.govresearchgate.net The orientation of the C-F bond is governed by a combination of steric, electrostatic, and hyperconjugative interactions. st-andrews.ac.ukresearchgate.net The study of this compound and its isomers can provide valuable data on how these subtle forces dictate the three-dimensional shape of the molecule, which in turn affects its interactions with biological targets.

Table 1: Physicochemical Properties of Substituted Cyclobutylamines This table presents data for related cyclobutylamine (B51885) compounds to illustrate the effects of fluorination and stereochemistry, as specific experimental data for this compound is not widely available.

CompoundStereochemistrypKalogD (pH 7.4)Reference
3-phenylcyclobutylaminetrans9.991.10 researchgate.net
3-fluoro-3-phenylcyclobutylaminetrans9.151.67 researchgate.net
3-phenylcyclobutylaminecis10.141.13 researchgate.net
3-fluoro-3-phenylcyclobutylaminecis9.361.28 researchgate.net

Future Directions and Emerging Research Avenues

Unexplored Synthetic Challenges and Innovative Approaches

Challenges:

Stereocontrol: The molecule contains at least two stereocenters, and controlling the relative and absolute stereochemistry during synthesis is a significant challenge. The development of diastereoselective and enantioselective methods for the introduction of both the fluorine and the amine functionalities is crucial.

Ring Strain: The inherent strain of the cyclobutane (B1203170) ring can lead to undesired ring-opening reactions under various synthetic conditions. Reagents and reaction pathways must be carefully selected to preserve the four-membered core.

C-F Bond Formation: The regioselective and stereoselective installation of a fluorine atom onto a cyclobutane ring is non-trivial. Many fluorinating reagents are harsh and can lead to side reactions, including elimination or rearrangement. nih.gov

Innovative Approaches:

Asymmetric Hydroboration of Fluorinated Cyclobutenes: A promising, yet largely unexplored, avenue for the synthesis of chiral fluorinated cyclobutanes is the asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov Subsequent functionalization of the resulting borylated intermediate could provide a route to the desired amine.

Fluorination of Alkylidenecyclobutanes: The divergent fluorination of alkylidenecyclobutanes using reagents like Selectfluor® has been shown to produce various fluorinated cyclobutane derivatives. bohrium.com Tailoring this approach to incorporate an amine or a precursor group could offer a viable synthetic pathway.

Halofluorination of Cyclobutenes: The halofluorination of cyclic olefins, followed by nucleophilic substitution of the halogen, is a classic strategy that could be adapted for the synthesis of 2-fluoro-cyclobutylamines. nih.govnih.gov The challenge would lie in achieving high stereoselectivity and functional group compatibility.

Enzymatic Approaches: Biocatalysis offers a potential solution for the selective fluorination and amination of small molecules. nih.gov The use of enzymes could provide high levels of stereocontrol under mild reaction conditions, although the substrate scope of currently known enzymes for such transformations may be limited.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyKey FeaturesPotential Challenges
Asymmetric HydroborationProvides access to chiral borylated intermediates.Availability of starting materials; control of subsequent amination. nih.gov
Fluorination of AlkylidenecyclobutanesDirect introduction of fluorine.Regio- and stereoselectivity; potential for side reactions. bohrium.com
HalofluorinationUtilizes readily available reagents.Stereocontrol; potential for elimination reactions. nih.govnih.gov
Enzymatic SynthesisHigh stereoselectivity and mild conditions.Limited enzyme scope for specific substrates. nih.gov

Prediction of Novel Reactivity and Unconventional Transformations

The interplay between the fluorine atom, the amine, and the strained cyclobutane ring in 2-fluoro-N-methylcyclobutan-1-amine is expected to give rise to unique reactivity patterns that are not yet documented.

Predicted Reactivity:

Influence of Fluorine on Amine Basicity: The electron-withdrawing nature of the fluorine atom is predicted to decrease the pKa of the N-methylamino group compared to its non-fluorinated analog. The magnitude of this effect would depend on the relative stereochemistry of the fluorine and amine substituents.

Ring-Opening Reactions: The strain of the cyclobutane ring, potentially exacerbated by the electronic effects of the fluorine atom, could make the molecule susceptible to ring-opening under certain conditions, such as treatment with strong acids, bases, or transition metal catalysts.

Intramolecular Interactions: Depending on the stereoisomer, intramolecular hydrogen bonding between the amine proton and the fluorine atom might be possible, influencing the molecule's conformation and reactivity.

Unconventional Transformations:

Photochemical Cycloadditions: The cyclobutane ring itself can be a product of photochemical [2+2] cycloadditions, and it is conceivable that this compound or its derivatives could participate in or be formed through such reactions. acs.org

Radical-Mediated Reactions: The presence of the C-F bond opens the door to radical-mediated transformations, which are a growing area of interest in fluorine chemistry. For example, selective C-F bond activation could lead to novel functionalization pathways. rsc.org

Frustrated Lewis Pair Chemistry: The steric and electronic properties of certain isomers of this compound might allow it to act as a partner in frustrated Lewis pair (FLP) chemistry, enabling the activation of small molecules.

Potential for Applications in Advanced Chemical Research

While direct biological or clinical applications are outside the scope of this discussion, this compound holds potential as a valuable tool in various areas of advanced chemical research.

Chemical Biology Probes: The small size and unique properties of the fluorocyclobutane (B14750743) motif make it an interesting scaffold for the development of chemical probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions and binding events without the need for larger, more disruptive labels. bldpharm.com

Building Block for Complex Molecule Synthesis: As a functionalized small ring system, this compound could serve as a versatile building block for the synthesis of more complex molecules with novel three-dimensional architectures. The strategic incorporation of this motif could be used to fine-tune the physicochemical properties of larger compounds. chemrxiv.org

Ligand Development in Homogeneous Catalysis: The amine functionality provides a handle for coordination to metal centers. The unique steric and electronic properties imparted by the fluorinated cyclobutane scaffold could lead to the development of novel ligands for transition metal catalysis, potentially enabling new types of chemical transformations.

The table below summarizes the potential research applications.

Research AreaPotential ApplicationKey Features of the Compound
Chemical Biology¹⁹F NMR probeSmall size; presence of fluorine. bldpharm.com
Organic SynthesisNovel building blockStrained ring system; multiple functional groups. chemrxiv.org
Homogeneous CatalysisLigand developmentCoordination site (amine); unique steric and electronic profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for 2-fluoro-N-methylcyclobutan-1-amine?

  • Methodological Answer : Synthesis typically involves fluorination of a cyclobutane precursor followed by N-methylation. Critical parameters include temperature control (e.g., −78°C for fluorination), solvent selection (e.g., anhydrous THF or DCM), and reaction time optimization to prevent ring strain-induced side reactions . Post-synthesis purification via column chromatography and structural validation using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) are essential .

Q. How should researchers characterize the molecular structure and stereochemistry of this compound?

  • Methodological Answer : Use X-ray crystallography for absolute configuration determination and nuclear Overhauser effect (NOE) NMR experiments to confirm stereochemical assignments. Fluorine-19 NMR is critical for verifying fluorination patterns . Computational methods (DFT) can predict stability of stereoisomers .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood due to potential amine volatility. Waste must be neutralized (e.g., with dilute HCl) and disposed via hazardous waste channels .

Q. Which analytical techniques are validated for purity assessment?

  • Methodological Answer : Employ HPLC with UV/fluorescence detection (≥95% purity threshold) and gas chromatography (GC) for volatile impurities. Calibrate instruments using certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Conduct comparative studies with enantiomerically pure samples (isolated via chiral HPLC) . Validate findings across multiple in vitro models (e.g., HEK-293 cells for receptor binding vs. neuronal cultures for neurotransmitter uptake assays) .

Q. What strategies optimize synthetic yield while minimizing ring-opening side reactions?

  • Methodological Answer : Use design of experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation). In-line FTIR monitoring can detect intermediates and adjust conditions dynamically .

Q. How does stereochemistry influence the compound’s interaction with neurotransmitter transporters?

  • Methodological Answer : Compare enantiomers in radioligand displacement assays (e.g., 3^3H-dopamine uptake inhibition). Molecular docking simulations (using Cryo-EM structures of monoamine transporters) can predict binding affinities .

Q. What methodologies assess environmental stability and degradation products of this compound?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with LC-MS/MS analysis to identify degradation pathways (e.g., defluorination or N-demethylation). Use EPA-compliant toxicity assays (e.g., Daphnia magna acute toxicity) for ecological risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.